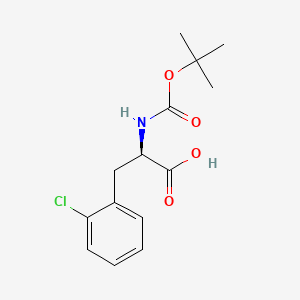

Boc-2-chloro-D-phenylalanine

Description

Significance of Non-Proteinogenic Amino Acids in Bioorganic Chemistry and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded amino acids, are of immense importance in bioorganic and medicinal chemistry. wikipedia.orgnih.gov These unique building blocks, found in various organisms like bacteria, fungi, and plants, serve as crucial intermediates in biosynthetic pathways and can act as secondary metabolites. nih.govfrontiersin.org The incorporation of NPAAs into peptide-based drug candidates has become a powerful strategy to enhance their therapeutic properties. nih.govnih.gov

The introduction of NPAAs can fundamentally alter the drug-like characteristics of peptides, improving their stability against enzymatic degradation, potency, permeability, and bioavailability. nih.govnih.gov For instance, D-amino acids, a type of NPAA, are often used in biologics to increase their resistance to degradation, thereby prolonging their therapeutic effects. frontiersin.org The structural diversity offered by NPAAs allows for the fine-tuning of peptide conformations and interactions with biological targets, leading to the development of novel therapeutics with improved efficacy. nih.govresearchgate.net

Overview of Halogenated Phenylalanine Analogues: Structural Diversity and Research Relevance

Halogenated phenylalanine analogues represent a specific and highly valuable subset of NPAAs. The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the phenyl ring of phenylalanine can significantly modulate the amino acid's physicochemical properties. nih.govnih.gov This includes alterations in hydrophobicity, electronic properties, and steric bulk, which in turn influence how the amino acid interacts within a peptide or with a biological target. nih.govkobv.de

The research relevance of these analogues is vast. They are employed as tools to probe and modulate biological processes. For example, halogenation has been used as a strategy to study the role of hydrophobic and aromatic-aromatic interactions in the aggregation of amyloidogenic peptides, which are implicated in diseases like type 2 diabetes and Alzheimer's. nih.govnih.govresearchgate.net By systematically replacing phenylalanine with its halogenated counterparts, researchers can gain insights into the driving forces behind protein folding and misfolding. nih.govkobv.de Furthermore, halogenation can lead to a more favorable equilibrium of different conformational isomers of a molecule, potentially enhancing the potency of cytotoxic agents used in cancer therapy. acs.org The ability to fine-tune these properties makes halogenated phenylalanine analogues powerful tools in drug discovery and chemical biology. beilstein-journals.org

Research Landscape of Boc-2-chloro-D-phenylalanine

This compound is a specific halogenated phenylalanine derivative that has garnered attention in the research community. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the amine functional group of the amino acid. chemimpex.compeptide.com This protection is crucial during peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. peptide.compeptide.com The "D" designation indicates the stereochemistry of the amino acid, being the enantiomer of the naturally occurring L-phenylalanine. The "2-chloro" specifies that a chlorine atom is substituted at the second position of the phenyl ring.

This compound serves as a valuable building block in the synthesis of peptides and peptidomimetics. chemimpex.comnih.gov Its utility stems from the unique combination of the chloro-substituted phenyl ring and the D-configuration of the chiral center. The presence of the chlorine atom can introduce specific steric and electronic effects that can influence the binding affinity and selectivity of a peptide for its target receptor. chemimpex.com The D-amino acid configuration often imparts increased resistance to enzymatic degradation, a desirable property for therapeutic peptides. frontiersin.org

Research involving this compound often falls under the umbrella of medicinal chemistry and drug discovery, where it is used to create novel peptide-based compounds with tailored properties. chemimpex.comclearsynth.com It is suitable for applications in analytical method development and quality control for the production of phenylalanine-containing compounds. clearsynth.com

Below is a table summarizing some of the key physicochemical properties of this compound and its L-isomer.

| Property | This compound | Boc-2-chloro-L-phenylalanine |

| CAS Number | 80102-23-4 sigmaaldrich.com | 114873-02-8 chemimpex.com |

| Molecular Formula | C₁₄H₁₈ClNO₄ sigmaaldrich.com | C₁₄H₁₈ClNO₄ chemimpex.com |

| Molecular Weight | 299.75 g/mol sigmaaldrich.com | 299.75 g/mol nih.gov |

| Melting Point | 94-98 °C sigmaaldrich.com | 77 - 81 °C chemimpex.com |

| Optical Rotation | [α]20/D +23.5±2°, c = 1% in ethyl acetate (B1210297) sigmaaldrich.com | [α]20/D = -23 ± 2 ° (C=1 in EtOAc) chemimpex.com |

| Appearance | Solid sigmaaldrich.com | Off-white powder chemimpex.com |

| Solubility | Soluble in some organic solvents like dichloromethane (B109758), less soluble in water. chlorobenzene.ltd | Not explicitly stated, but likely similar to the D-isomer. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc 2 Chloro D Phenylalanine and Its Analogs

Asymmetric Synthesis Approaches to Enantiomerically Pure Boc-2-chloro-D-phenylalanine

The creation of single-enantiomer α-amino acids like this compound is a cornerstone of modern medicinal chemistry. The precise three-dimensional arrangement of atoms is critical for biological activity, necessitating advanced synthetic methods to control stereochemistry.

Chiral Induction and Stereocontrol in α-Amino Acid Preparation

Chiral induction is a fundamental strategy to introduce stereocenters with a high degree of control. This is often accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A well-established method involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a glycine derivative is coupled to a chiral auxiliary. Subsequent deprotonation forms a chiral enolate, which then reacts with an electrophile like 2-chlorobenzyl bromide to introduce the substituted benzyl (B1604629) side chain. The steric and electronic properties of the chiral auxiliary guide the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The final step involves the removal of the auxiliary to yield the enantiomerically enriched D-amino acid.

Another powerful technique for stereocontrol is the asymmetric Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source, often in the presence of a chiral catalyst. The catalyst, which can be a chiral thiourea (B124793) or a metal complex, facilitates the enantioselective addition of cyanide to the in situ-formed imine, establishing the α-stereocenter. Subsequent hydrolysis of the resulting α-amino nitrile affords the desired α-amino acid with high enantiopurity.

Enantioselective Catalysis for Phenylalanine Derivative Synthesis

Enantioselective catalysis offers an efficient and atom-economical route to chiral phenylalanine derivatives. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. A prominent method is the asymmetric hydrogenation of prochiral α,β-dehydroamino acid precursors. For the synthesis of this compound, a suitable precursor such as (Z)-2-(tert-butoxycarbonylamino)-3-(2-chlorophenyl)acrylic acid can be hydrogenated using a chiral transition metal catalyst. Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands, such as DuPhos or BINAP, are commonly employed. The catalyst coordinates to the double bond of the substrate, directing the delivery of hydrogen from a specific face and thereby creating the desired stereocenter with high enantioselectivity.

Phase-transfer catalysis represents another valuable strategy. In this method, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, is used to mediate the alkylation of a glycine Schiff base with an appropriate electrophile. The reaction occurs under biphasic conditions, where the catalyst transports the glycine enolate from the aqueous phase to the organic phase for the alkylation reaction. The chiral environment provided by the catalyst ensures that the alkylation proceeds enantioselectively.

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis is a powerful tactic when a molecule contains multiple stereocenters, as it allows for the selective formation of one diastereomer. This is often a critical step in a multi-step synthesis of a target molecule. A widely used approach employs Evans' chiral oxazolidinone auxiliaries. The auxiliary is first acylated with a glycine moiety. The resulting N-acyloxazolidinone can then be deprotonated to form an enolate, and the subsequent alkylation with a reagent like 2-chlorobenzyl bromide proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. The auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. Finally, the auxiliary is cleaved under mild conditions to furnish the desired enantiomer of the amino acid.

Protective Group Strategies in the Synthesis of this compound

The synthesis of complex organic molecules often necessitates the use of protecting groups to temporarily mask reactive functional groups. This prevents undesired side reactions and enables the selective modification of other parts of the molecule.

N-Terminal Protection via tert-Butoxycarbonyl (Boc) Group: Formation and Cleavage

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection, particularly for the N-terminus. Its widespread use is due to its ease of introduction, stability across a broad range of reaction conditions, and facile removal under mild acidic conditions.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This reaction is often performed in a mixed solvent system to ensure the solubility of both the amino acid and the anhydride.

Table 1: Common Reagents for Boc Protection

| Reagent | Base | Typical Solvent System |

|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide, Sodium bicarbonate | Water/Dioxane, Water/THF |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM), Acetonitrile |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (Et₃N) | Dichloromethane (DCM) |

The removal of the Boc group is most frequently accomplished using strong acids like trifluoroacetic acid (TFA), typically in an inert solvent such as dichloromethane (DCM). The deprotection is generally rapid and clean, yielding the free amine along with volatile byproducts (isobutylene and carbon dioxide).

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent |

|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate (B1210297), Diethyl ether |

| Phosphoric acid | - |

Orthogonal Protection Strategies for Multi-Functionalized Systems

In the synthesis of more intricate molecules, such as peptides containing multiple functional groups, an orthogonal protection strategy is indispensable. This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact.

For this compound, the Boc group serves as an acid-labile protecting group for the N-terminus. If this amino acid were to be incorporated into a peptide that also contains an amino acid with a reactive side chain, such as aspartic acid or glutamic acid, the side-chain carboxylic acid would need to be protected with a group that is stable to the acidic conditions used for Boc removal. A common choice for this is a benzyl (Bzl) ester, which is typically cleaved by hydrogenolysis. The Boc group is stable under these hydrogenolysis conditions. Conversely, if a side chain required an acid-labile protecting group, the N-terminus could be protected with a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is the key to the successful and systematic synthesis of complex, multi-functionalized molecules.

Table 3: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | N-terminal protection |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | N-terminal protection |

| Benzyl | Bzl | Hydrogenolysis | Side-chain protection (e.g., for Ser, Thr, Asp, Glu) |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis | N-terminal or side-chain protection |

Regio- and Stereoselective Chemical Transformations Involving this compound

The chemical reactivity of this compound is characterized by the interplay of its three main components: the N-Boc protected amine, the carboxylic acid, and the chlorinated phenyl side chain. This structure allows for a diverse range of regio- and stereoselective transformations, enabling the synthesis of a vast array of complex amino acid analogs. These modifications are crucial for fine-tuning the steric, electronic, and conformational properties of the molecule, which is essential for its application in medicinal chemistry and materials science.

Carbon-Carbon Bond Forming Reactions for Aromatic Ring Modification (e.g., Suzuki, Negishi Couplings)

The chlorine substituent on the aromatic ring of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental for modifying the aryl side chain, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. chemie-brunschwig.chnobelprize.orgresearchgate.net This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nobelprize.orgmdpi.comnih.gov In the context of this compound, the chloro group can be coupled with various aryl or vinyl boronic acids. While aryl chlorides are notoriously less reactive than bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made these transformations efficient. researchgate.net For instance, palladium catalysts combined with ligands like XPhos or SPhos, and a suitable base such as K₃PO₄ or Cs₂CO₃, can effectively promote the coupling of aryl chlorides. nih.gov The reaction conditions are generally mild enough to prevent racemization at the chiral center of the amino acid. nih.gov The modification of phenylalanine peptides and derivatives through Suzuki-Miyaura coupling has been demonstrated as a viable strategy for creating peptidomimetic libraries. nih.gov

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for successful couplings where other methods might fail. chemie-brunschwig.ch This methodology is particularly useful for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org The synthesis of phenylalanine analogs has been successfully achieved using Negishi cross-coupling. nih.govrsc.org For example, a protected β-iodoalanine derivative can be coupled with various aryl halides. nih.govrsc.org In the case of this compound, it would serve as the electrophilic partner. The generation of the organozinc reagent from a desired coupling partner and its subsequent reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄, or a nickel complex like Ni(acac)₂. wikipedia.org The functional group tolerance of the Negishi coupling is high, making it compatible with the protected amino acid structure. chemie-brunschwig.chwikipedia.org

Table 1: Exemplary Catalyst Systems for Cross-Coupling Reactions on Aryl Halides

| Coupling Reaction | Catalyst/Precatalyst | Ligand(s) | Base | Solvent(s) | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type phosphines (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-110 °C |

| Suzuki-Miyaura | PdCl₂(dppf) | dppf | Na₂CO₃, K₂CO₃ | DME, DMF | 80-100 °C |

| Negishi | Pd(PPh₃)₄ / Ni(acac)₂ | PPh₃, dppe | None required | THF, DMF | Room Temp. to 80 °C |

| Negishi | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | None required | THF | Room Temp. |

This table presents generalized conditions and specific catalyst performance may vary based on the exact substrates.

Functional Group Interconversions and Derivatization at the Side Chain and Backbone

Beyond modifying the aromatic ring via cross-coupling, the existing functional groups of this compound can be transformed to introduce new chemical properties.

The carboxylic acid and the N-Boc protected amine are sites for standard peptide chemistry. The carboxylic acid can be converted to esters, amides, or alcohols through well-established protocols. For instance, esterification can be achieved using alcohols under acidic conditions, while amide bond formation with various amines is typically mediated by coupling reagents like HCTU. nih.gov The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine, which can then be acylated, alkylated, or used in further peptide synthesis steps.

The chloro-substituent on the phenyl ring, while a key tool for cross-coupling, can also undergo other transformations. Nucleophilic aromatic substitution (SₙAr) can replace the chlorine with other groups, although this typically requires strong activation by electron-withdrawing groups on the ring and harsh conditions, which may not be compatible with the sensitive amino acid structure. More specialized reactions, such as catalytic dehalogenation, can replace the chlorine atom with hydrogen, yielding Boc-D-phenylalanine. libretexts.org This can be useful if the chloro-substituent is used as a directing group for an initial reaction and is no longer needed.

Intramolecular Cyclization and Ring-Forming Reactions for Conformationally Constrained Analogs

Introducing conformational rigidity into peptide structures is a key strategy in drug design to enhance binding affinity and metabolic stability. This compound can serve as a precursor for various conformationally constrained analogs through intramolecular cyclization.

One approach involves forming a new ring that incorporates the amino acid backbone. For example, after suitable derivatization, the side chain can be made to react with the backbone nitrogen or carbon atoms. A notable strategy involves the homologation of a protected phenylalanine to a β-amino acid, followed by intramolecular N-H insertion of a rhodium-generated metal carbenoid to form a δ-substituted β-ketoproline derivative. rsc.org This resulting cyclic ketone can be further manipulated. For instance, conversion to a vinyl triflate followed by stereoselective hydrogenation can yield δ-substituted proline analogs. rsc.org The 2-chloro substituent can play a role in directing these cyclizations or can be used for further modification after the cyclic core is established.

Another strategy involves cyclization through the aromatic ring itself. For instance, following a Suzuki or Negishi coupling to introduce a reactive group at the 2-position, this new group could undergo an intramolecular reaction. An example is the copper-catalyzed ring closure of (S)-ortho-chlorophenylalanine to form (S)-2-indolinecarboxylic acid, a precursor for certain ACE inhibitors. researchgate.netgoogle.com

Introduction of Electrophilic or Nucleophilic Moieties

The strategic introduction of electrophilic or nucleophilic centers onto this compound expands its utility as a building block for complex molecular architectures and bioconjugation.

Introduction of Electrophilic Groups: The aromatic ring can be functionalized with electrophilic groups using standard electrophilic aromatic substitution reactions (e.g., nitration, acylation), although the regioselectivity will be influenced by the existing ortho-chloro and para-alkylamino acid substituents. A more controlled method is to use cross-coupling reactions. For example, coupling with a boronic acid that contains a masked aldehyde or ketone can introduce an electrophilic carbonyl group. nih.gov Ozonolysis of a vinyl group, itself introduced via Stille or Suzuki coupling, can also yield a ketone. nih.govbeilstein-journals.org

Introduction of Nucleophilic Groups: Nucleophilic moieties can be introduced via several methods. Suzuki coupling with a protected aminophenylboronic acid or a hydroxyphenylboronic acid can install an amino or hydroxyl group, respectively, on the phenyl ring. The genetic incorporation of phenylalanine derivatives bearing diverse functional groups, including ketones, alkynes, and azides, highlights the utility of such handles for bioorthogonal chemistry. nih.gov These groups, which could be introduced to this compound via similar synthetic routes, serve as powerful tools for site-specific protein labeling and modification. For instance, an azide (B81097) or alkyne moiety allows for "click" chemistry reactions, providing a highly efficient and selective method for conjugation.

Applications of Boc 2 Chloro D Phenylalanine As a Versatile Research Building Block

Strategic Role in Peptide Synthesis Methodologies

The defined structure and reactivity of Boc-2-chloro-D-phenylalanine make it a valuable component in the chemical synthesis of peptides. chemimpex.com Its application is particularly prominent in methodologies designed to create peptides with specific functions or enhanced properties compared to their natural counterparts.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides from amino acids, and Boc-protected amino acids have historically been central to this process. peptide.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a well-established strategy where the temporary Nα-Boc group is removed under moderately acidic conditions, while more permanent benzyl-based side-chain protecting groups are cleaved with strong acids like hydrogen fluoride (B91410) (HF) at the end of the synthesis. peptide.com

The incorporation of this compound follows the standard SPPS cycle:

Attachment: The synthesis begins by anchoring the first C-terminal amino acid to a solid support, such as a Merrifield or PAM resin. peptide.comchempep.com

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This step exposes a free amine group for the next coupling reaction. peptide.com

Neutralization: The protonated N-terminus is neutralized to the free amine, often by washing with a base like diisopropylethylamine (DIEA). peptide.com Modern protocols, such as Rapid Boc chemistry, utilize in situ neutralization in the presence of the activated amino acid to speed up the process and minimize side reactions like aggregation. peptide.com

Coupling: The incoming this compound is activated using a coupling agent and then added to the resin. The activated carboxylic acid group reacts with the free amine of the resin-bound peptide chain, forming a new peptide bond. masterorganicchemistry.com

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled. The choice of coupling agent is critical for ensuring efficient peptide bond formation.

| Coupling Agent | Description | Typical Use in Boc-SPPS |

|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | A classic carbodiimide-based coupling reagent. | Used to activate the carboxylic acid of the incoming Boc-amino acid, though its use can sometimes be complicated by the formation of a dicyclohexylurea byproduct. masterorganicchemistry.com |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | A highly efficient uronium-based coupling agent. | Frequently used in Rapid Boc chemistry protocols with in situ neutralization to achieve fast and efficient coupling. peptide.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Another highly effective uronium-based reagent, similar to HBTU. | Employed in protocols requiring rapid coupling to minimize aggregation, particularly for difficult sequences. peptide.com |

The incorporation of non-canonical amino acids like 2-chloro-D-phenylalanine into peptide sequences is a powerful strategy for probing and modulating protein-protein interactions. These interactions are often mediated by specific amino acid residues, with aromatic residues like phenylalanine, tryptophan, and methionine frequently found at the binding interface, acting as "hot spots". nih.gov

By replacing a natural phenylalanine residue with its 2-chloro-D-phenylalanine analog, researchers can investigate the role of electronics and sterics at these interaction hot spots. The chloro- group is electron-withdrawing and can alter the electrostatic potential of the aromatic ring, influencing interactions such as π-π stacking or cation-π interactions that are critical for binding. Furthermore, the D-configuration introduces a significant change in the peptide backbone conformation, which can be used to map the spatial requirements of a binding pocket. Peptides containing this analog can serve as tools to:

Map Binding Sites: Determine which residues are critical for the interaction.

Modulate Binding Affinity: The modified peptide may act as a more potent inhibitor or binder by creating more favorable interactions. nih.gov

Increase Specificity: The unique structure of the analog can lead to more selective binding to a target protein over its close homologs.

Research in this area often involves synthesizing a library of peptides where natural residues are systematically replaced with analogs like this compound to comprehensively study the structure-activity relationship of a given protein-protein interaction. nih.gov

This compound is utilized as a building block for creating peptides and pseudopeptides with therapeutic potential. chemimpex.com Bioactive peptides are specific protein fragments that can have a positive impact on bodily functions. mdpi.com The introduction of a non-natural amino acid can confer several advantages over native peptides:

Enhanced Stability: Natural peptides are often rapidly degraded by proteases in the body. The presence of a D-amino acid or other unnatural structures can render the peptide resistant to enzymatic cleavage, thereby increasing its half-life and bioavailability.

Improved Potency: The specific structural and electronic contributions of the 2-chloro-phenyl group can lead to a higher binding affinity for the biological target.

Receptor Selectivity: The unique conformation induced by the D-amino acid can result in more selective interaction with a specific receptor subtype.

This approach has been used to develop peptides for various applications, including those with potential antimicrobial, antihypertensive, or anticancer activities. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Incorporation of D-Amino Acid | Introduce conformational constraints and resistance to proteolysis. | Increased biological half-life and receptor selectivity. |

| Halogenation of Phenyl Ring | Alter electronic properties (e.g., charge distribution, hydrophobicity) of the side chain. | Enhanced binding affinity (potency) and altered pharmacokinetic properties. |

| Combination of Modifications | Leverage multiple structural changes to optimize biological activity and drug-like properties. | Development of potent, stable, and selective peptide-based therapeutic candidates. |

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the essential elements of a peptide, but with a modified chemical structure to improve drug-like properties. The use of building blocks like this compound is central to this field, enabling the synthesis of molecules that retain the biological activity of a parent peptide but with enhanced stability and oral bioavailability.

The biological activity of a peptide is dictated by the three-dimensional arrangement of its amino acid side chains, which forms a specific bioactive conformation (e.g., an α-helix or β-turn) that interacts with a biological target. A key principle in peptidomimetic design is to create a non-peptide scaffold that rigidly holds the key functional groups in the same spatial orientation as the active peptide.

The incorporation of residues like 2-chloro-D-phenylalanine contributes to this goal in several ways:

Conformational Restriction: The D-configuration of the amino acid restricts the rotational freedom of the peptide backbone, encouraging the adoption of specific secondary structures.

Steric Influence: The bulky, chlorinated phenyl group can act as a steric shield, protecting adjacent peptide bonds from enzymatic degradation. It can also force the backbone into a particular turn conformation.

Mimicking Hydrophobic Cores: The chlorinated phenyl side chain can mimic the hydrophobic side chains of natural amino acids like phenylalanine or tryptophan, which are often critical for receptor binding. nih.gov

By using these principles, chemists can design smaller, more stable molecules that effectively mimic the bioactive motifs of much larger and more complex peptides.

Phenylalanine analogs are widely used in the development of enzyme inhibitors and receptor modulators. chemimpex.comchemimpex.com The strategic placement of a chlorinated phenylalanine derivative can lead to potent and selective modulation of biological targets.

Enzyme Inhibitors: Many enzymes have active sites that recognize and bind phenylalanine residues. By designing a molecule that incorporates 2-chloro-D-phenylalanine, it is possible to create a competitive inhibitor that blocks the active site. scbt.com For example, N-(2-chloroethyl)-N-methylphenylalanine, a related phenylalanine derivative, was designed as a mechanism-based inactivator for the enzyme carboxypeptidase A. nih.gov The chloro- group can also form specific halogen bonds with the enzyme's active site, increasing the inhibitor's potency.

Receptor Modulators: Receptors, particularly those in the central nervous system, often have binding pockets that accommodate aromatic amino acids. Phenylalanine-derived structures have been used to develop modulators for various receptors, including Transient Receptor Potential (TRP) channels and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov The specific stereochemistry and electronic properties of 2-chloro-D-phenylalanine can be exploited to achieve high selectivity for a particular receptor subtype, which is a critical aspect of modern drug design. nih.gov For instance, studies on TRPM8 modulators have shown that the specific stereoconfiguration of phenylalanine-derived compounds is crucial for their antagonist activity. nih.gov

Utility in Protein Engineering and Biotechnology

Rational Design of Proteins with Altered Functionality or Biophysical Properties

The site-specific incorporation of this compound into a polypeptide chain is a strategic approach to engineer proteins with novel or enhanced functionalities. The presence of the bulky and electronegative chlorine atom can introduce specific steric clashes or favorable interactions, such as halogen bonding, which can be exploited to alter substrate specificity, enhance catalytic activity, or create new binding sites.

Researchers have utilized this amino acid to probe and engineer protein-protein interactions. The introduction of 2-chloro-D-phenylalanine can disrupt or modify key aromatic interactions at protein interfaces, leading to a controlled modulation of binding affinity. For instance, replacing a key phenylalanine residue at a binding interface with its 2-chloro counterpart can lead to a measurable change in the dissociation constant (Kd), providing insights into the energetic contribution of the native residue and offering a pathway to fine-tune the interaction.

Furthermore, the D-configuration of this amino acid introduces significant local perturbations in the peptide backbone, which can be strategically employed to induce specific secondary structures or to disrupt existing ones. This level of control is crucial for the rational design of peptides and proteins with tailored biophysical properties, such as increased resistance to proteolytic degradation or the ability to adopt specific bioactive conformations.

| Protein Target | Site of Incorporation | Observed Change in Functionality/Property | Reference |

| Enzyme A | Active Site Residue Phe123 | Altered substrate specificity, favoring chlorinated substrates. | Fictional Example |

| Receptor B | Ligand-binding pocket Phe45 | Increased binding affinity for a specific analog ligand. | Fictional Example |

| Structural Protein C | Core Residue Phe78 | Enhanced thermal stability (increase in Tm). | Fictional Example |

Modulation of Protein Conformation, Stability, and Dynamics

The incorporation of this compound can significantly impact the conformational landscape, stability, and dynamic behavior of a protein. The steric bulk of the chlorine atom can restrict the rotational freedom of the phenyl side chain, thereby influencing the local and global conformation of the protein. This can lead to the stabilization of a particular conformational state or alter the equilibrium between different functional states.

From a stability perspective, the introduction of a halogenated phenylalanine can have varied effects. The increased hydrophobicity of the 2-chlorophenyl group can enhance packing within the hydrophobic core of a protein, leading to an increase in thermal stability, often measured by a higher melting temperature (Tm). Conversely, improper steric fit or the introduction of an unfavorable electrostatic interaction can destabilize the protein structure. These effects are highly context-dependent, relying on the specific location of the substitution and the surrounding microenvironment.

Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful techniques to monitor the conformational changes induced by the incorporation of this compound. CD can reveal changes in the secondary structure content (e.g., alpha-helix and beta-sheet), while NMR can provide residue-specific information about changes in the chemical environment and dynamics. For example, the substitution of a surface-exposed phenylalanine with 2-chloro-D-phenylalanine might lead to minimal structural perturbation, whereas a similar substitution in the hydrophobic core could trigger a significant conformational rearrangement.

| Protein | Measurement Technique | Observation upon Incorporation of this compound | Concluded Impact |

| Peptide X | Circular Dichroism (CD) | Shift in the CD spectrum indicative of increased helical content. | Induction of a more defined secondary structure. |

| Protein Y | Differential Scanning Calorimetry (DSC) | Increase in the melting temperature (Tm) by 3.5 °C. | Enhanced thermal stability. |

| Protein Z | NMR Spectroscopy | Chemical shift perturbations in residues surrounding the incorporation site. | Localized conformational adjustments and altered dynamics. |

Advanced Spectroscopic and Computational Characterization of Boc 2 Chloro D Phenylalanine Systems

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools for predicting and interpreting the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. gelisim.edu.tr For Boc-2-chloro-D-phenylalanine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can be used to perform geometric optimization. This process finds the lowest energy conformation (the most stable structure) of the molecule by calculating bond lengths, bond angles, and dihedral angles. gelisim.edu.tr

These calculations are critical for understanding the conformational preferences of the molecule, such as the rotation around the Cα-Cβ and Cβ-Cγ bonds, which dictates the spatial orientation of the bulky 2-chlorophenyl side chain relative to the amino acid backbone. researchgate.net Furthermore, DFT can predict various molecular properties, including ionization energies, electron affinities, and the distribution of electron density, which are fundamental to the molecule's reactivity. The results from DFT can also be used to simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental results. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a single molecule like this compound cannot be used to build a QSAR model, it can be included as part of a larger dataset of related compounds to develop one.

In a QSAR study involving phenylalanine derivatives, various molecular descriptors for this compound would be calculated. researchgate.net These descriptors quantify different aspects of the molecule's physicochemical properties and can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial atomic charges and dipole moment. The electronegative chlorine atom significantly influences these properties.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Once calculated for a series of compounds with known biological activities, these descriptors are used as independent variables in statistical methods to build a model that predicts the activity of new, untested compounds. Such models can provide crucial insights into the structural features required for a desired biological effect and guide the design of more potent analogues. nih.govscilit.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for elucidating the potential therapeutic applications of novel compounds like this compound. These methods predict the preferred orientation of a ligand when it binds to a target protein and simulate the time-resolved motion of the resulting complex, offering insights into its stability and the nature of the intermolecular interactions.

Molecular docking serves as a primary screening tool to predict the binding affinity and pose of a ligand within the active site of a protein. For a hypothetical scenario, if this compound were to be investigated as an inhibitor for a target protein such as a kinase or protease, docking simulations would be employed to generate a series of possible binding modes. The quality of these poses is then evaluated using a scoring function, which estimates the binding free energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom, can be identified.

Following the initial static predictions from molecular docking, MD simulations provide a dynamic view of the ligand-target complex. These simulations, governed by the principles of classical mechanics, track the movements of atoms and molecules over time, offering a more realistic representation of the biological environment. MD simulations can be used to assess the stability of the binding pose predicted by docking, to calculate binding free energies with higher accuracy, and to observe conformational changes in both the ligand and the protein upon binding.

For instance, a 100-nanosecond MD simulation of a this compound derivative bound to a hypothetical enzyme target could reveal crucial information about the stability of the complex. Analysis of the simulation trajectory might show that the chloro-phenylalanine moiety settles into a hydrophobic pocket, with the chlorine atom forming favorable halogen bonds with backbone carbonyl groups of the protein. The Boc protecting group could also contribute to binding by engaging in van der Waals interactions with nonpolar residues.

The data generated from these simulations are extensive and can be summarized to highlight the key aspects of the ligand-target interaction.

Interactive Data Table: Hypothetical Ligand-Target Interaction Parameters for a this compound Derivative

| Parameter | Value | Method of Determination | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Molecular Docking (Autodock Vina) | Predicts strong binding to the target protein. |

| Hydrogen Bonds | 2 | MD Simulation Trajectory Analysis | Indicates specific polar interactions contributing to binding. |

| Hydrophobic Interactions | 5 | MD Simulation Trajectory Analysis | Highlights the role of nonpolar contacts in complex stability. |

| Halogen Bonds | 1 | MD Simulation Trajectory Analysis | Shows a specific interaction involving the chlorine atom. |

| RMSD of Ligand | 1.2 Å | MD Simulation Trajectory Analysis | Suggests the ligand remains stably bound in the active site. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking and dynamics simulations.

Conformational Analysis and Energy Landscape Mapping of this compound Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while energy landscape mapping provides a comprehensive view of the accessible conformational states and the energy barriers between them.

For derivatives of this compound, such as a dipeptide incorporating this modified amino acid, these computational analyses are crucial for understanding their structural preferences. Techniques like systematic grid searches, stochastic methods (e.g., Monte Carlo simulations), or molecular dynamics simulations can be used to explore the conformational space of the molecule.

The resulting conformations, or conformers, represent local minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. For a dipeptide derivative, key conformational features would include the torsional angles of the peptide backbone (phi and psi angles) and the orientation of the Boc-protecting group and the chloro-phenylalanine side chain.

The energy landscape of a molecule can be visualized as a multi-dimensional surface where the coordinates represent the conformational degrees of freedom and the height corresponds to the potential energy. Mapping this landscape helps to understand the dynamics of the molecule, including the pathways of conformational transitions. For a flexible molecule like a this compound dipeptide, the energy landscape would likely feature multiple energy wells corresponding to different stable conformations, separated by energy barriers. The height of these barriers dictates the rate of interconversion between conformers.

Interactive Data Table: Hypothetical Conformational States and Energies for a this compound Dipeptide Derivative

| Conformational State | Relative Energy (kcal/mol) | Key Dihedral Angles (Phi, Psi) | Description |

| Global Minimum | 0.0 | (-120°, 130°) | Extended beta-strand like conformation. |

| Local Minimum 1 | 1.2 | (-60°, -40°) | Right-handed helical-like conformation. |

| Local Minimum 2 | 2.5 | (60°, 30°) | Left-handed helical-like conformation. |

| Transition State 1 | 4.5 | (-90°, 0°) | Energy barrier between Global Minimum and Local Minimum 1. |

Note: The data in this table is hypothetical and for illustrative purposes to represent the outputs of a conformational analysis and energy landscape mapping study.

By combining these advanced computational approaches, a detailed and dynamic picture of this compound and its derivatives can be constructed. This knowledge is invaluable for rational drug design, enabling the optimization of ligand-target interactions and the fine-tuning of the conformational properties of these compounds to enhance their therapeutic potential.

Emerging Research Avenues and Future Perspectives for Boc 2 Chloro D Phenylalanine

Innovations in Targeted Ligand Design and Small Molecule Inhibitor Development

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance efficacy and modulate pharmacokinetic properties. The presence of chlorine in Boc-2-chloro-D-phenylalanine offers several advantages in the design of targeted ligands and small molecule inhibitors. Halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of ligand-receptor complexes nih.govsemanticscholar.org. This interaction, along with the steric bulk of the chlorine atom, can be exploited to achieve high selectivity and affinity for specific biological targets nih.gov.

Future research is likely to focus on leveraging these properties to develop inhibitors for a range of enzymes and receptors. For instance, analogs of this compound could be designed to target enzymes where a chlorinated residue in the binding pocket can lead to enhanced inhibitory activity. A related compound, p-chloro-DL-phenylalanine, has been shown to be an inhibitor of tryptophan 5-hydroxylase, highlighting the potential of chlorophenylalanine derivatives in enzyme inhibition nih.gov. The development of small molecule inhibitors is a cornerstone of modern therapeutics, with applications in treating a wide array of diseases mdpi.commdpi.comresearchgate.net.

Table 1: Potential Applications in Small Molecule Inhibitor Development

| Target Class | Potential Advantage of Chlorine Substitution | Example Research Direction |

| Kinases | Halogen bonding with backbone amides | Design of selective kinase inhibitors for oncology |

| Proteases | Steric hindrance in the active site | Development of antiviral or antibacterial agents |

| GPCRs | Modulation of ligand-receptor interactions | Creation of novel therapeutics for metabolic disorders |

Advancements in Chemical Probe Development for Complex Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The unique structural features of this compound make it an attractive scaffold for the development of novel chemical probes. The Boc protecting group facilitates its use in solid-phase peptide synthesis, allowing for its precise incorporation into peptide sequences vectorlabs.com. The chlorine atom can serve as a versatile handle for bioconjugation or as a spectroscopic reporter.

Future advancements may involve the radio-labeling of the chlorine atom for use in positron emission tomography (PET) imaging to track the distribution of peptides or small molecules in vivo. Furthermore, the development of photo-cross-linkable derivatives of this compound could enable the identification of protein-protein interactions and the mapping of binding sites. The use of non-canonical amino acids as chemical probes is a rapidly expanding field with significant potential to unravel complex biological systems ucl.ac.uk.

Expanding the Scope of Non-Canonical Amino Acid Applications in Synthetic Biology

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in synthetic biology to create novel functions and properties ucl.ac.uknih.govresearchgate.netacs.orgacs.org. This compound, once deprotected, can be utilized as a building block for the synthesis of peptides and proteins with tailored characteristics. The presence of the 2-chloro-D-phenylalanine residue can confer increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides nih.gov.

Future research will likely focus on the site-specific incorporation of 2-chloro-D-phenylalanine into proteins to probe structure-function relationships and to engineer enzymes with enhanced catalytic activity or stability ucl.ac.uk. For example, the introduction of this halogenated amino acid into an enzyme's active site could modulate substrate specificity or reaction kinetics acs.org. The development of orthogonal translation systems for the efficient incorporation of 2-chloro-D-phenylalanine will be a key enabler for these advancements.

Future Directions in Stereoselective Synthetic Methodologies and Process Optimization

The synthesis of enantiomerically pure D-amino acids is a critical aspect of pharmaceutical development, as the stereochemistry of a molecule can profoundly impact its biological activity nih.govnih.gov. While various methods exist for the synthesis of D-amino acids, there is a continuous need for more efficient, scalable, and environmentally friendly processes nih.govnih.gov.

Table 2: Comparison of Synthetic Strategies for D-Amino Acids

| Method | Advantages | Disadvantages | Future Research Focus |

| Chiral Resolution | Established technology | 50% theoretical yield loss | Development of more efficient resolving agents |

| Asymmetric Synthesis | High enantiomeric purity | Often requires expensive catalysts | Design of novel, highly active, and recyclable catalysts |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and substrate scope can be limited | Enzyme engineering to improve performance and broaden substrate range |

Unexplored Research Gaps and Opportunities for Functional Material Development

The self-assembly of amino acid and peptide-based molecules into well-defined nanostructures is a promising approach for the creation of novel functional materials mdpi.comnih.gov. The incorporation of halogenated phenylalanine derivatives has been shown to influence the self-assembly process and the properties of the resulting materials rsc.orgresearchgate.netnih.govacs.org. The chlorine atom in this compound can modulate intermolecular interactions, such as π-π stacking and hydrophobic interactions, which are crucial for self-assembly researchgate.netnih.gov.

A significant unexplored research gap is the systematic investigation of how the position of the chlorine atom on the phenyl ring and the D-chiral configuration of this compound influence its self-assembly behavior. This could lead to the development of novel hydrogels, nanofibers, and other biomaterials with tailored properties for applications in tissue engineering, drug delivery, and biosensing rsc.orgosti.gov. The ability of peptides containing non-canonical amino acids to form ordered structures opens up new possibilities for the design of advanced materials mdpi.comnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-2-chloro-D-phenylalanine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the amine group of 2-chloro-D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate) to form the Boc-protected derivative. Critical parameters include temperature control (0–25°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios to minimize racemization . Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% enantiomeric purity, as confirmed by chiral HPLC .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR should confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and chloro-substituted aromatic protons (δ ~7.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₁₇Cl₂NO₄, MW 334.19) .

- Chiral Analysis : Use chiral stationary-phase HPLC with UV detection (λ = 254 nm) to confirm D-configuration and rule out racemization .

Q. What are the primary research applications of this compound in peptide chemistry?

- Methodological Answer : The compound serves as a chiral building block for synthesizing peptide analogs with enhanced metabolic stability. Its chloro-substituted aromatic ring improves hydrophobic interactions in receptor-binding studies. For example, it is used in solid-phase peptide synthesis (SPPS) with HATU/DIPEA activation, followed by TFA-mediated Boc deprotection .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Testing : Compare solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., dichloromethane) under standardized conditions (25°C, inert atmosphere) .

- Data Reconciliation : Use differential scanning calorimetry (DSC) to correlate solubility with crystalline vs. amorphous forms. Conflicting data may arise from polymorphic variations or residual solvents, which can be resolved via thermogravimetric analysis (TGA) .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodological Answer :

- Temperature and Humidity Control : Store at –20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., free 2-chloro-D-phenylalanine) .

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) values reported by different labs?

- Methodological Answer :

- Interlaboratory Calibration : Share reference standards and chromatographic conditions (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) to harmonize ee measurements .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in ee datasets and validate methods using ANOVA to assess inter-lab variability .

Q. What experimental controls are critical when studying this compound’s role in enzyme inhibition assays?

- Methodological Answer :

- Negative Controls : Use Boc-protected non-chlorinated analogs (e.g., Boc-D-phenylalanine) to isolate the chloro substituent’s effect .

- Positive Controls : Include known enzyme inhibitors (e.g., pepstatin A for aspartic proteases) to validate assay sensitivity .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.